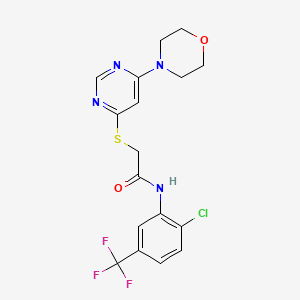

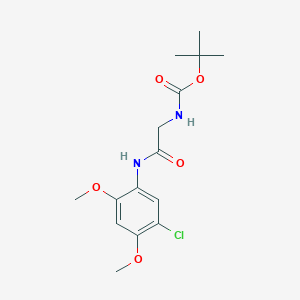

![molecular formula C10H8N2O2S B2845685 3-methyl-5-[(E)-3-pyridinylmethylidene]-1,3-thiazolane-2,4-dione CAS No. 1164525-51-2](/img/structure/B2845685.png)

3-methyl-5-[(E)-3-pyridinylmethylidene]-1,3-thiazolane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of organic compounds often involves various chemical reactions, including addition, substitution, elimination, and rearrangement reactions . The choice of reactions and reagents depends on the functional groups present in the starting materials and the desired product .Chemical Reactions Analysis

The chemical reactions of an organic compound are largely determined by its functional groups . For example, alkenes can undergo addition reactions, while aldehydes and ketones can undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be influenced by its functional groups and molecular structure .Scientific Research Applications

Synthesis and Biological Activity

Compounds containing 2,4-thiazolidinedione, similar to 3-methyl-5-[(E)-3-pyridinylmethylidene]-1,3-thiazolane-2,4-dione, have been extensively researched for their biological activities. For instance, a series of substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized and evaluated for their effects on triglyceride accumulation in 3T3-L1 cells and their hypoglycemic and hypolipidemic activity in diabetic mice, indicating potential therapeutic applications in metabolic disorders (Kim et al., 2004).

Antiproliferative and Anticancer Activity

Thiazolidinedione derivatives have also shown promise in antiproliferative and anticancer studies. For instance, new functionalized pyridine linked thiazole derivatives were synthesized and exhibited notable anticancer activity against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Alqahtani & Bayazeed, 2020).

Antimicrobial Activity

Additionally, thiazolidinedione derivatives have been synthesized and tested for their antimicrobial properties. A series of compounds were evaluated against bacterial and fungal infections, showing significant activity, particularly against gram-positive bacteria and fungi (Prakash et al., 2011).

Synthesis Methods

The development of efficient synthesis methods for thiazolidinedione derivatives has also been a focus of research. For example, the use of ultrasound-promoted regioselective synthesis methods has been explored for creating fused polycyclic pyridine derivatives, demonstrating advances in synthetic chemistry techniques (Nikpassand et al., 2010).

Mechanism of Action

The mechanism of action of an organic compound, particularly in a biological context, can be complex and depends on the specific biological pathways it interacts with . For example, some compounds might inhibit or activate specific enzymes, bind to receptors, or interfere with signal transduction pathways .

Safety and Hazards

Future Directions

The future directions for the study of an organic compound can depend on many factors, including its potential applications in medicine, industry, or research . These could involve further studies to better understand its properties, synthesis of derivatives with improved properties, or development of new methods for its synthesis .

properties

IUPAC Name |

(5E)-3-methyl-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-12-9(13)8(15-10(12)14)5-7-3-2-4-11-6-7/h2-6H,1H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYABXUKESWXWIT-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CN=CC=C2)SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C2=CN=CC=C2)/SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

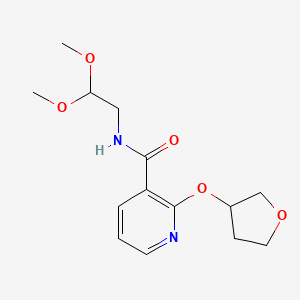

![Methyl 2-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2845607.png)

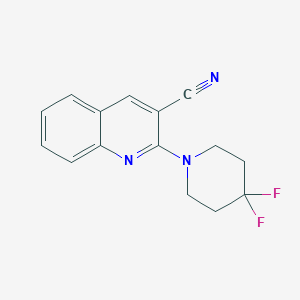

![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2845612.png)

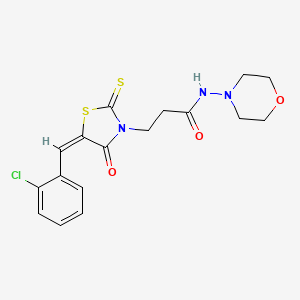

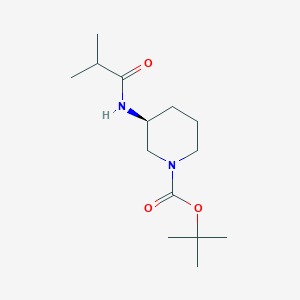

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2845613.png)

![5-(3,5-dimethylphenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2845614.png)

![4-(Benzo[d][1,3]dioxol-5-ylamino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid](/img/structure/B2845616.png)

![2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2845620.png)

![1-[4-nitro-3-(trifluoromethyl)phenyl]-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2845623.png)

![5-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2845625.png)